molecular formula C11H21N5O2 B1480607 tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate CAS No. 2098111-14-7

tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

Cat. No. B1480607
CAS RN: 2098111-14-7
M. Wt: 255.32 g/mol
InChI Key: DEJRKBQUHOAPBN-UHFFFAOYSA-N
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Description

Tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (TBATC) is an organic compound that belongs to the family of triazole derivatives. It is widely used in the synthesis of a range of important biochemicals, drugs, and other compounds. TBATC is a versatile compound that has been found to be effective in various applications, including as an inhibitor of certain enzymes and as a ligand for metal ions.

Scientific Research Applications

X-Ray Structure and Analysis

In a study focusing on triazolyl-indole bearing alkylsulfanyl moieties, a compound closely related to tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate was synthesized and analyzed using X-Ray diffraction and NMR spectroscopy. This research highlights the structural and electronic properties of such compounds, which are critical for understanding their potential applications in scientific research (Boraei et al., 2021).

Characterization Using 2D NMR Experiments

A similar tert-butyl carbamate derivative was characterized in another study using 2D heteronuclear NMR experiments. This technique provided detailed insights into the structure of the compound, demonstrating the importance of advanced spectroscopic methods in the analysis of complex organic molecules (Aouine et al., 2016).

Synthesis Routes and Modifications

Research into the synthesis of related compounds shows the versatility and potential for modification of tert-butyl carbamate derivatives. These studies reveal various synthetic routes and the possibility of selective modification, which are crucial for developing new compounds with desired properties (Pokhodylo et al., 2019).

Role in Synthesis of Biological Compounds

Tert-butyl carbamate derivatives play a significant role as intermediates in the synthesis of biologically active compounds. This highlights their importance in pharmaceutical and medicinal chemistry research, where they are used as building blocks for more complex molecules (Zhao et al., 2017).

Molecular Structure and Hydrogen Bond Analysis

Another study focused on the molecular structure and hydrogen bond analysis of carbamate derivatives, including tert-butyl carbamate compounds. Understanding these interactions is vital for applications in crystal engineering and material science (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-[1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O2/c1-8(13-10(17)18-11(2,3)4)6-16-7-9(5-12)14-15-16/h7-8H,5-6,12H2,1-4H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJRKBQUHOAPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=N1)CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
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tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate

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